Pyridoxal phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

28 mg/mL

Synonyms

Canonical SMILES

Biosynthesis of Natural Products

Scientific Field: Biochemistry

Application Summary: PLP is a versatile organic cofactor used to catalyze diverse reactions on amino acid, oxoacid, and amine substrates It plays a crucial role in the biosynthesis of natural products.

Methods of Application: PLP-dependent enzymes catalyze reactions such as transaminations, Claisen-like condensations, β- and γ-eliminations and substitutions, along with epimerizations, decarboxylations, and transaldolations.

Results or Outcomes: The biosynthesis of natural products showcases the incredible versatility of PLP-dependent transformations for building chemical complexity.

Structure-Function Relationships of PLP-Dependent Enzymes

Scientific Field: Structural Biology

Application Summary: PLP functions as a coenzyme in many enzymatic processes, including decarboxylation, deamination, transamination, racemization, and others.

Methods of Application: PLP-dependent enzymes usually have a conserved lysine residue in the active site for PLP binding.

Results or Outcomes: The chemical mechanisms for PLP-mediated reactions have been well elaborated and accepted with an emphasis on the pure chemical steps.

Synthesizing Non-Proteinogenic Amino Acids

Scientific Field: Biocatalysis

Application Summary: PLP-dependent enzymes are the most versatile biocatalysts for synthesizing non-proteinogenic amino acids.

Methods of Application: These enzymes facilitate tandem carbon-carbon forming steps to catalyze an overall [3+2]-annulation.

Results or Outcomes: The [3+2]-annulation reaction can lead to 2-hydroxy or 2-aminocycloleucine products.

Transamination Reactions

Application Summary: PLP acts as a coenzyme in all transamination reactions

Methods of Application: The aldehyde group of PLP forms a Schiff-base linkage with the ε-amino group of a specific lysine group of the aminotransferase enzyme.

Results or Outcomes: The resulting external aldimine can lose a proton, carbon dioxide, or an amino acid sidechain to become a quinonoid intermediate.

Metabolism and Biosynthesis of Serotonin

Scientific Field: Neurochemistry

Application Summary: PLP is a cofactor of aromatic L-amino acids decarboxylase, which allows for the conversion of 5-hydroxytryptophan (5-HTP) into serotonin.

Methods of Application: This reaction takes place in serotonergic neurons, therefore vitamin B6 deficiency may cause epileptic seizures in children.

Results or Outcomes: Proper metabolism and biosynthesis of serotonin are crucial for maintaining mental health and preventing disorders like depression.

Metabolism of Ornithine

Scientific Field: Biochemistry

Application Summary: PLP is a cofactor of ornithine carboxylase.

Methods of Application: This allows for the metabolism of ornithine, an intermediate in metabolic pathways involving the urea cycle, proline metabolism, and the biosynthesis of creatine and polyamines.

Results or Outcomes: Proper metabolism of ornithine is crucial for maintaining the urea cycle and other metabolic pathways.

Supporting the Immune System

Scientific Field: Immunology

Application Summary: PLP plays a crucial role in supporting the immune system.

Methods of Application: The exact mechanisms are complex and involve various biochemical pathways.

Results or Outcomes: Proper functioning of the immune system is crucial for maintaining health and preventing diseases.

Controlling Blood Glucose

Scientific Field: Endocrinology

Application Summary: PLP is involved in controlling blood glucose levels.

Methods of Application: It participates in the metabolic pathways that regulate glucose in the body.

Results or Outcomes: Proper control of blood glucose levels is essential for preventing conditions like diabetes.

Creating Hemoglobin

Scientific Field: Hematology

Application Summary: PLP is involved in the creation of hemoglobin, the protein in red blood cells that carries oxygen.

Methods of Application: It participates in the biosynthesis of heme, a component of hemoglobin.

Results or Outcomes: Adequate production of hemoglobin is crucial for oxygen transport in the body.

Enhancing Antioxidant Defense

Application Summary: PLP plays a role in enhancing the body’s antioxidant defense.

Methods of Application: It participates in the synthesis of glutathione, a powerful antioxidant in the body.

Results or Outcomes: A strong antioxidant defense is important for protecting the body from oxidative stress and related diseases.

Neurotransmitter Synthesis and Degradation

Application Summary: PLP is a cofactor in over 160 enzyme activities involved in various metabolic pathways, including neurotransmitter synthesis and degradation.

Methods of Application: It participates in the synthesis of neurotransmitters like serotonin and norepinephrine.

Results or Outcomes: Proper neurotransmitter synthesis and degradation are crucial for maintaining brain function and mental health.

Synthesis of Amino Acids

Application Summary: PLP serves as a coenzyme for the synthesis of amino acids.

Methods of Application: It participates in various enzymatic reactions involved in amino acid synthesis.

Results or Outcomes: Amino acids are the building blocks of proteins, so their synthesis is vital for all biological functions.

Role as a Coenzyme

Application Summary: PLP acts as a coenzyme in all transamination reactions, and in certain decarboxylation, deamination, and racemization reactions of amino acids.

Methods of Application: The aldehyde group of PLP forms a Schiff-base linkage (internal aldimine) with the ε-amino group of a specific lysine group of the aminotransferase enzyme.

Participation in Unusual Sugars

Application Summary: PLP is used by aminotransferases (or transaminases) that act upon unusual sugars such as perosamine and desosamine.

Methods of Application: In these reactions, the PLP reacts with glutamate, which transfers its alpha-amino group to PLP to make pyridoxamine phosphate (PMP).

Results or Outcomes: This process is crucial for the metabolism of these unusual sugars.

Electron Sink

Application Summary: The essential function of PLP is to act as an ‘electron sink’, stabilizing a negative formal charge that develops on key reaction intermediates.

Methods of Application: This property of PLP is utilized in various biochemical reactions.

Results or Outcomes: This function of PLP is crucial for over 100 different reactions in human metabolism, primarily in the various amino acid biosynthetic and degradation pathways.

Decarboxylation of Amino Acids

Application Summary: The participation of PLP allows for decarboxylation of amino acids, a chemical step which would be highly unlikely without the coenzyme.

Methods of Application: This process involves the removal of a carboxyl group from an amino acid, facilitated by PLP.

Results or Outcomes: This reaction is crucial for various metabolic processes.

Transamination

Application Summary: PLP is also required for a very important class of biochemical transformation called ‘transamination’, in which the amino group of an amino acid is transferred to an acceptor molecule.

Methods of Application: This process involves the transfer of an amino group from an amino acid to an acceptor molecule, facilitated by PLP.

Synthesis of Neurotransmitters

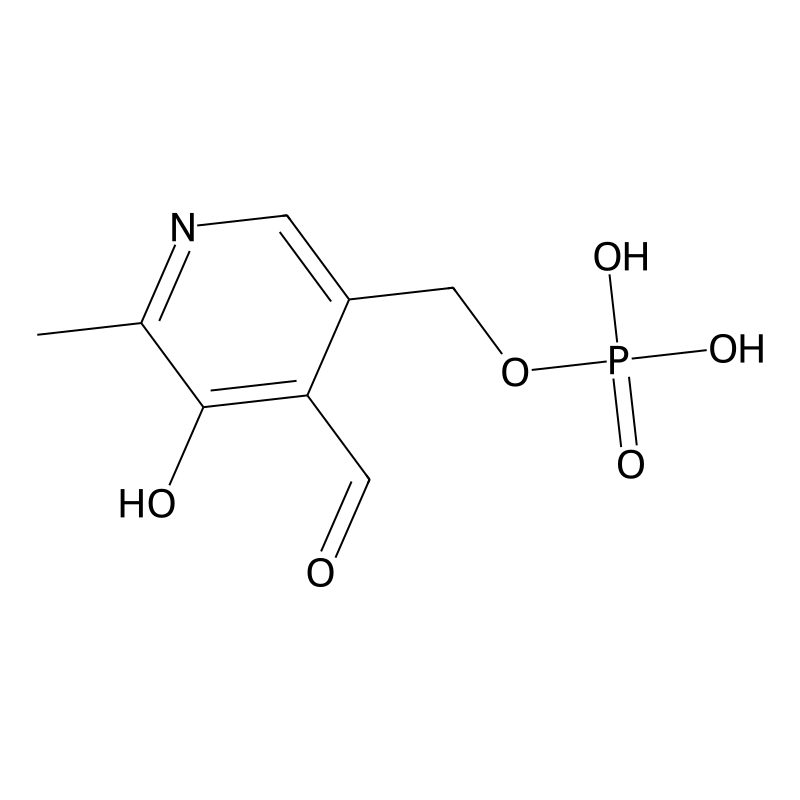

Pyridoxal phosphate is the active form of vitamin B6, a vital coenzyme involved in numerous enzymatic reactions. Its chemical formula is , and it plays a crucial role in various metabolic processes, particularly in amino acid metabolism. Pyridoxal phosphate is characterized by its ability to form stable covalent bonds with substrates, which enables it to act as an electrophilic catalyst. This property allows it to stabilize various reaction intermediates, particularly carbanionic species, making it essential for a wide range of biochemical transformations .

PLP's mechanism of action relies on its ability to form a Schiff base linkage with the ε-amino group of a specific lysine residue in the enzyme's active site [3]. This creates an electron-deficient environment that activates the substrate molecule for subsequent reactions [1]. PLP then undergoes transformations (e.g., phosphorylation, dephosphorylation) during the catalytic cycle, ultimately returning to its original form to participate in another reaction [3].

- Transamination: The transfer of an amino group from one amino acid to a keto acid, forming a new amino acid and a new keto acid.

- Decarboxylation: The removal of a carboxyl group from an amino acid, producing an amine and carbon dioxide.

- Racemization: The conversion of an amino acid from one enantiomer to another.

- Beta-elimination: The removal of groups from the beta position relative to the amino group, often resulting in the formation of double bonds .

The versatility of pyridoxal phosphate is highlighted by its involvement in over 140 different enzymatic activities, according to the International Union of Biochemistry and Molecular Biology .

Pyridoxal phosphate is integral to several biological functions:

- Amino Acid Metabolism: It facilitates the synthesis and degradation of amino acids, impacting neurotransmitter production (e.g., serotonin and histamine) and other critical biomolecules .

- Neurotransmitter Synthesis: Pyridoxal phosphate acts as a cofactor for enzymes involved in the synthesis of neurotransmitters, such as aromatic L-amino acid decarboxylase, which converts 5-hydroxytryptophan into serotonin .

- Hormone Production: It participates in the biosynthesis of hormones and heme, influencing various physiological processes .

Pyridoxal phosphate can be synthesized through several methods:

- Biological Synthesis: In organisms, pyridoxal phosphate is synthesized from pyridoxine (vitamin B6) through phosphorylation by specific kinases.

- Chemical Synthesis: Laboratory synthesis often involves the condensation of pyridine derivatives with aldehyde and phosphoric acid under controlled conditions to yield pyridoxal phosphate .

Pyridoxal phosphate has numerous applications across different fields:

- Nutritional Supplementation: As an essential vitamin B6 form, it is used in dietary supplements to prevent deficiencies that can lead to neurological disorders.

- Pharmaceuticals: Pyridoxal phosphate is utilized in drug formulations aimed at treating conditions related to amino acid metabolism and neurotransmitter imbalances.

- Research: It serves as a critical reagent in biochemical research for studying enzyme mechanisms and metabolic pathways involving amino acids .

Research has demonstrated that pyridoxal phosphate interacts with various substrates and enzymes:

- Enzyme Interactions: Pyridoxal phosphate forms Schiff bases with lysine residues in enzymes, facilitating substrate binding and catalysis. This interaction is crucial for the enzyme's specificity and activity .

- Substrate Specificity: Studies have shown that the stereoelectronic properties of substrates influence how pyridoxal phosphate interacts with them, affecting reaction pathways and outcomes .

Several compounds exhibit similarities to pyridoxal phosphate due to their roles as cofactors or involvement in similar biochemical processes. Here are some notable examples:

| Compound | Description | Uniqueness |

|---|---|---|

| Pyridoxine | A precursor to pyridoxal phosphate; involved in vitamin B6 metabolism. | Not active until converted to pyridoxal phosphate. |

| Pyridoxamine | Another form of vitamin B6 that can also convert into pyridoxal phosphate. | Functions mainly as an amine donor. |

| Thiamine (Vitamin B1) | A coenzyme involved in carbohydrate metabolism. | Primarily affects energy metabolism rather than amino acids. |

| Riboflavin (Vitamin B2) | Involved in redox reactions as a coenzyme for flavoproteins. | Focuses on electron transfer rather than amino acid transformations. |

Pyridoxal phosphate stands out due to its unique ability to stabilize carbanionic intermediates and facilitate a wide range of reactions involving amino acids, making it indispensable for numerous metabolic pathways .

The discovery of pyridoxal phosphate (PLP) is intertwined with the broader investigation into the vitamin B6 complex. In 1934, Hungarian-American biochemist Paul György identified a dietary factor essential for curing dermatitis acrodynia in rats, which he termed vitamin B6. This breakthrough followed earlier work by Rudolf Peters, who observed neurological and dermatological symptoms in rats fed thiamine- and riboflavin-deficient diets.

Samuel Lepkovsky isolated crystalline vitamin B6 from rice bran in 1938, while subsequent structural elucidation by Leslie Harris, Karl Folkers, and Richard Kuhn revealed its pyridine derivative nature—specifically, 3-hydroxy-4,5-dihydroxymethyl-2-methyl-pyridine. The discovery of PLP’s bioactive forms emerged through Esmond Snell’s pioneering microbiological assays in 1942, which differentiated pyridoxal (the formyl derivative) and pyridoxamine (the aminated form). Snell’s work demonstrated that these vitamers could interconvert and ultimately yield PLP through phosphorylation. By 1945, the central role of PLP as the enzymatically active coenzyme form was firmly established, unifying decades of nutritional and biochemical research.

Relationship to Vitamin B6 Family

Pyridoxal phosphate belongs to the vitamin B6 family, which comprises six structurally related compounds: pyridoxine, pyridoxal, pyridoxamine, and their 5'-phosphate esters. The interconversion network involves three critical enzymatic steps:

- Phosphorylation: Pyridoxal kinase catalyzes the ATP-dependent phosphorylation of pyridoxal, pyridoxine, and pyridoxamine to their 5'-phosphate derivatives.

- Oxidation: Pyridoxamine phosphate oxidase (PNPO) converts pyridoxine 5'-phosphate and pyridoxamine 5'-phosphate into PLP.

- Dephosphorylation: Tissue-specific phosphatases regenerate the non-phosphorylated forms for cellular transport.

This metabolic flexibility ensures PLP biosynthesis from all dietary vitamers, though bioavailability varies. Plant sources predominantly contain pyridoxine-5'-β-D-glucoside, which requires intestinal hydrolysis, while animal tissues provide pyridoxal and pyridoxamine. The liver serves as the primary site for PLP synthesis, exporting it bound to albumin for systemic distribution.

Significance in Biological Systems

PLP participates in over 140 enzymatic reactions, predominantly in amino acid metabolism. Its catalytic versatility stems from the electron-withdrawing capacity of the aldehyde group, which stabilizes reactive intermediates through Schiff base formation. Key functional roles include:

Amino Acid Transformation

- Transamination: PLP-dependent aminotransferases mediate nitrogen transfer between amino acids and α-keto acids, critical for synthesizing non-essential amino acids.

- Decarboxylation: Aromatic L-amino acid decarboxylases generate neurotransmitters like dopamine and serotonin.

- Racemization: Bacterial alanine racemase produces D-alanine for peptidoglycan biosynthesis.

One-Carbon Metabolism

PLP facilitates serine hydroxymethyltransferase activity, linking folate-mediated one-carbon units to nucleotide synthesis and epigenetic regulation.

Lipid and Glucose Homeostasis

- Sphingolipid metabolism: Serine palmitoyltransferase, the rate-limiting enzyme in sphingosine biosynthesis, requires PLP.

- Glycogenolysis: Glycogen phosphorylase utilizes PLP to mobilize glucose-1-phosphate from glycogen stores.

Heme Synthesis

As a cofactor for δ-aminolevulinic acid synthase, PLP contributes to the initial step of heme biosynthesis in mitochondria.

Structural and Mechanistic Insights

Chemical Architecture

PLP’s structure (molecular formula C8H10NO6P) features three critical functional groups:

- Pyridine ring: Provides aromaticity and π-orbital system for electron delocalization.

- Aldehyde moiety: Forms Schiff bases with substrate amino groups, enabling covalent catalysis.

- Phosphate group: Enhances binding affinity to enzyme active sites via electrostatic interactions.

The planar conformation of the pyridine ring allows optimal orbital overlap during intermediate stabilization, while the phosphate group anchors PLP to conserved lysine residues in enzymes.

Catalytic Mechanisms

PLP-dependent enzymes employ four primary reaction pathways:

Schiff Base Formation

The aldehyde group condenses with substrate amino groups, forming a protonated Schiff base (internal aldimine). Subsequent substrate binding displaces the lysine ε-amino group, generating an external aldimine.

Quinonoid Intermediate Stabilization

Deprotonation at the α-carbon creates a resonance-stabilized quinonoid intermediate, facilitating:

- Transamination: Protonation at C4' yields a ketimine intermediate, hydrolyzed to release α-keto acid.

- Decarboxylation: CO2 elimination produces a carbanion stabilized by PLP’s conjugated system.

Electrophilic Catalysis

The electron-deficient pyridinium ring polarizes substrate bonds, lowering activation energy for bond cleavage.

Biomedical Implications

Metabolic Disorders

PLP deficiency manifests through multiple pathways:

- Hematological: Microcytic anemia due to impaired heme synthesis.

- Neurological: Seizures and peripheral neuropathy from disrupted GABA and serotonin synthesis.

- Immunological: Reduced interleukin-2 production and lymphocyte proliferation.

Diagnostic Markers

Molecular Structure and Nomenclature

Pyridoxal phosphate, systematically named as 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde [1] [2], represents the phosphorylated derivative of pyridoxal and serves as the biologically active form of vitamin B6. The International Union of Pure and Applied Chemistry designation follows the nomenclature [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy]phosphonic acid [3].

The molecular structure consists of a substituted pyridine ring system bearing four distinct functional groups. The pyridine ring contains a nitrogen atom at position 1, with substituents positioned as follows: a methyl group at position 2, a hydroxyl group at position 3, an aldehyde group at position 4, and a phosphonooxymethyl group at position 5 [1] [4]. This specific arrangement creates a molecule with the molecular formula C8H10NO6P for the anhydrous form and C8H12NO7P for the monohydrate form [3] [5].

Alternative nomenclature includes pyridoxal 5'-phosphate, pyridoxal 5-phosphate, codecarboxylase, and 4-pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]- [1] [2]. The compound exhibits a dianion form upon deprotonation, designated as pyridoxal 5'-phosphate(2-) with the molecular formula C8H8NO6P-2 [4].

Physical and Chemical Characteristics

Pyridoxal phosphate manifests as a crystalline powder ranging in color from white to pale yellow or light yellow [5] [6] [7]. The anhydrous form possesses a molecular weight of 247.14 g/mol, while the monohydrate exhibits a molecular weight of 265.16 g/mol [6] [7]. The compound demonstrates a melting point ranging from 140-143°C, with some sources reporting values up to 255°C [8] [6] [7].

The density of pyridoxal phosphate measures 1.638±0.06 g/cm³ [9]. Water solubility ranges from 5.0 to 6.0 mg/mL at room temperature [10] [11], while the compound shows slight solubility in dimethyl sulfoxide, particularly when heated [6] [7]. Ethanol solubility remains practically negligible [7] [11].

| Property | Anhydrous PLP | Hydrated PLP |

|---|---|---|

| Molecular Formula | C₈H₁₀NO₆P | C₈H₁₂NO₇P |

| Molecular Weight (g/mol) | 247.14 | 265.16 |

| Melting Point (°C) | 140-143 | 140-143 |

| Water Solubility (mg/mL) | 5.7-6.0 | 5.0 |

| DMSO Solubility (mg/mL) | 10 | Slightly soluble (heated) |

| Color | White to pale yellow | Pale yellow to light yellow |

| Form | Crystalline powder | Crystalline powder |

Storage conditions require temperatures between 2-8°C for the hydrated form and can extend to -20°C for anhydrous preparations [5] [6]. The compound exhibits hygroscopic properties and demonstrates sensitivity to both light and moisture [6] [7]. When dissolved in water at a concentration of 0.1 g in 200 mL, the solution maintains a pH between 3.0 and 3.5 [7].

Spectroscopic Properties

Pyridoxal phosphate exhibits characteristic spectroscopic features across multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinct patterns for each nucleus type. Proton nuclear magnetic resonance spectroscopy demonstrates exchangeable protons with notable coupling between the methylene hydrogens and the phosphorus atom [12] [13]. The singlet observed in 31P nuclear magnetic resonance spectra confirms the presence of the phosphate group, while triplet patterns in 1H-undecoupled experiments verify the structural arrangement [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides pH-dependent chemical shifts that enable determination of dissociation constants [14]. The 31P nuclear magnetic resonance signal exhibits approximately 3 parts per million chemical shift changes as a function of pH, indicating transitions from monoanionic to dianionic states of the phosphate group [15].

| Technique | Key Features/Wavelengths | Comments |

|---|---|---|

| ¹H NMR | Exchangeable protons, coupling to phosphorus | Coupling between CH₂ and P observed |

| ¹³C NMR | pH-dependent chemical shifts | Provides pKa determination |

| ³¹P NMR | Singlet, pH-dependent shifts (~3 ppm change) | Monitors ionization state changes |

| UV-Vis Absorption | 285 nm (detection), 388 nm (PLP), 360 nm (active form) | Light absorption causes photodegradation |

| Fluorescence | pH-dependent emission | Useful for studying protonation states |

| IR Spectroscopy | 2400-3500 cm⁻¹ (broad bands), phosphate stretching | Hydrogen bonding patterns visible |

Ultraviolet-visible spectroscopy shows characteristic absorption maxima at 285 nm for analytical detection and 388 nm for free pyridoxal phosphate in aqueous solution [16] [13]. The active enzyme-bound form typically exhibits absorption around 360 nm [16]. Fluorescence spectroscopy provides pH-dependent emission patterns useful for studying protonation states and acid-base dissociation of the phosphate group [12].

Infrared spectroscopy reveals broad band structures in the 2400-3500 cm⁻¹ region with extended continua indicating extensive proton polarizability of hydrogen bonds [17] [18]. These spectral features reflect the complex hydrogen bonding network involving the phosphate group and various ionizable sites within the molecule.

Stability and Reactivity

Pyridoxal phosphate demonstrates significant sensitivity to light exposure, representing a critical stability concern for handling and storage [19] [20]. Studies reveal that aqueous solutions lose substantial activity within 4 hours of light exposure, with 4-pyridoxic acid 5'-phosphate identified as a key photodegradation product [19] [21]. Protection from light maintains stability for up to 24 hours at room temperature [19] [22].

The compound exhibits enhanced reactivity compared to its non-phosphorylated analog, pyridoxal. Research demonstrates that the bound phosphate group accelerates Schiff base formation through proton donor and acceptor capabilities, creating a catalytic environment for aldehyde-amine condensation reactions [23]. The deterioration rate of pyridoxal phosphate exceeds that of pyridoxal in aqueous systems due to this enhanced reactivity [23].

Blue light exposure proves particularly destructive, with specific wavelengths around 440 nm causing rapid photodegradation [20]. The photodegradation process generates multiple products including pyridoxal phosphate dimers formed through benzoin-like condensation reactions and 4-pyridoxic acid 5'-phosphate through oxidative pathways [19] [20].

Buffer system selection significantly influences stability profiles. Tris buffer appears to provide some protection against photodegradation, while other buffer systems such as HEPES and phosphate allow more rapid degradation under identical light conditions [20]. Temperature elevation accelerates decomposition processes, with thermal inactivation producing similar spectroscopic changes to those observed during photodegradation [24].

Ionic Properties and pKa Values

Pyridoxal phosphate contains multiple ionizable groups that exhibit distinct dissociation constants across the physiological pH range. The molecule possesses four identifiable pKa values corresponding to different functional groups within the structure [6] [25] [14].

The phosphate group demonstrates two sequential dissociation events. The first dissociation occurs at a pKa value below 2.5, attributed to the initial deprotonation of the phosphate moiety [14]. The second phosphate dissociation exhibits a pKa value of 6.20, representing the transition from monoanionic to dianionic phosphate states [6] [14].

| Functional Group | pKa Value | Reference/Source |

|---|---|---|

| Phosphate Group (1st dissociation) | < 2.5 | ChemicalBook, NMR studies |

| Phosphate Group (2nd dissociation) | 6.20 | ChemicalBook, Literature |

| Hydroxyl Group (O3) | 4.14 | ChemicalBook, Literature |

| Pyridinium Group (N1) | 8.69 | ChemicalBook, DrugBank |

The hydroxyl group at position 3 of the pyridine ring exhibits a pKa value of 4.14, enabling deprotonation under mildly acidic to neutral conditions [6]. This dissociation contributes to the molecule's ability to exist in different tautomeric forms depending on the protonation state.

The pyridinium nitrogen demonstrates a pKa value of 8.69, representing the highest dissociation constant within the molecule [6]. Protonation of this nitrogen atom significantly influences the electronic distribution throughout the pyridine ring system and affects the relative stability of different tautomeric forms [25] [26].

Nuclear magnetic resonance studies confirm that protonation states influence chemical shifts across all nuclei, particularly the 31P nucleus of the phosphate group [14] [15]. The physiological charge state varies with pH, transitioning from neutral or positively charged forms at low pH to highly anionic species at physiological pH values [8].

Deoxyxylulose 5-Phosphate-Dependent Pathway

The deoxyxylulose 5-phosphate-dependent pathway represents the more complex biosynthetic route for pyridoxal phosphate synthesis, involving seven distinct enzymatic steps and generating pyridoxine 5-phosphate as an intermediate before final conversion to the active cofactor form [1] [4]. This pathway was first characterized extensively in Escherichia coli during the 1980s and 1990s, making it the most thoroughly understood pyridoxal phosphate biosynthetic route [2].

The pathway initiates with the conversion of erythrose 4-phosphate through a series of oxidation and transamination reactions [5]. The first enzyme, erythrose-4-phosphate dehydrogenase (Epd), catalyzes the oxidation of erythrose 4-phosphate in the presence of glutamate to produce 4-phosphoerythronate [5]. This is followed by 4-phosphoerythronate dehydrogenase (PdxB), which further oxidizes the intermediate [5]. The third step involves phosphoserine aminotransferase (SerC/PdxF), which performs transamination of 3-phosphohydroxy-α-ketobutyrate to yield 4-hydroxy-L-threonine phosphate [5].

The fourth enzymatic step is catalyzed by 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA), which converts 4-hydroxy-L-threonine phosphate to 3-amino-2-oxopropyl phosphate through an oxidative decarboxylation mechanism [6]. Crystallographic studies have revealed that PdxA forms tightly bound dimers, with the active site located at the dimer interface and involving residues from both monomers [6]. The enzyme requires a divalent metal ion, typically zinc, coordinated by three conserved histidine residues [6].

A parallel branch of the pathway involves deoxyxylulose 5-phosphate synthase, which catalyzes the thiamine diphosphate-dependent condensation reaction between pyruvate and glyceraldehyde 3-phosphate to form deoxyxylulose 5-phosphate [7] [8]. The enzyme PdxJ, also referred to as pyridoxine 5-phosphate synthase, then catalyzes the crucial ring-closure reaction between deoxyxylulose 5-phosphate and 3-amino-2-oxopropyl phosphate to yield pyridoxine 5-phosphate [7] [8].

Research has demonstrated that the substrate used by PdxJ is specifically deoxyxylulose 5-phosphate rather than the previously assumed deoxyxylulose, and the first vitamin B6 vitamer synthesized is pyridoxine 5-phosphate, not pyridoxine [7] [8]. The final step of the pathway is catalyzed by pyridoxine/pyridoxamine 5-phosphate oxidase (PdxH), which oxidizes pyridoxine 5-phosphate to form the active cofactor pyridoxal phosphate [4].

Deoxyxylulose 5-Phosphate-Independent (Ribose 5-Phosphate) Pathway

The deoxyxylulose 5-phosphate-independent pathway, also known as the ribose 5-phosphate pathway, represents a remarkably streamlined biosynthetic route that directly synthesizes pyridoxal phosphate from simple precursors using only two enzymes [1] [2] [9]. This pathway was discovered serendipitously through studies of reactive oxygen species tolerance in fungi between 1998 and 2002, leading to a fundamental revision of understanding about vitamin B6 biosynthesis [2].

The pathway utilizes ribose 5-phosphate from the pentose phosphate pathway and glyceraldehyde 3-phosphate from glycolysis as carbon sources, along with ammonia derived from glutamine [9] [10]. The two essential enzymes are Pdx1, which functions as the synthase subunit, and Pdx2, which serves as the glutaminase subunit [9]. Together, these proteins form a glutamine amidotransferase complex that directly synthesizes pyridoxal phosphate without any intermediate vitamin B6 vitamers [11].

The Pdx1 protein adopts a (βα)8-barrel fold and forms a dodecameric complex arranged as two hexameric rings [9] [12]. Each Pdx1 enzyme contains two phosphate-binding sites, designated P1 and P2, separated by 21 Å [12]. The P1 site specifically binds ribose 5-phosphate, while the P2 site appears to be involved in binding the triose sugar substrate [13]. Structural studies have revealed that the protein complex displays an ornate architecture consisting of 24 subunits, with 12 Pdx2 subunits attaching to the 12 Pdx1 subunits [9].

Mechanistic studies have identified a chromophoric intermediate (I320) that forms when ribose 5-phosphate and glutamine are present, indicating the early steps of the reaction mechanism [14] [11]. Kinetic isotope effect studies using deuterium-labeled ribose 5-phosphate have demonstrated that there is a primary kinetic isotope effect on intermediate formation, and that the phosphate unit of ribose 5-phosphate is eliminated rather than hydrolyzed during the reaction [14] [11].

The Pdx2 subunit functions as a glutaminase, hydrolyzing glutamine to produce glutamate and ammonia [9] [15]. The ammonia is thought to be channeled through a putative tunnel within the protein complex to the Pdx1 active site, where it participates in the condensation reaction [9] [16]. Interestingly, the formation of the chromophoric intermediate can be triggered in the absence of Pdx2 by adding high concentrations of ammonium chloride, suggesting that ammonia availability is crucial for the initial steps of pyridoxal phosphate formation [14].

Species Distribution of Biosynthetic Pathways

The distribution of pyridoxal phosphate biosynthetic pathways across different organisms follows distinct taxonomic patterns that reflect evolutionary history and membrane structure characteristics [17] [18]. A comprehensive comparative genomic analysis of 5,840 bacterial and archaeal species with complete genomes has revealed the global distribution patterns of these pathways [17] [18].

The deoxyxylulose 5-phosphate-dependent pathway is predominantly found in Gracilicutes (Gram-negative organisms), with the notable exception of Cyanobacteria, which are the only members of the Terrabacteria group that utilize this pathway [18]. Within the Proteobacteria, the distribution varies significantly among different classes. Gamma-proteobacteria predominantly use the deoxyxylulose 5-phosphate-dependent pathway, while alpha-proteobacteria and delta-proteobacteria show mixed patterns, with some species having acquired alternative pathways through horizontal gene transfer [18].

The deoxyxylulose 5-phosphate-independent pathway represents the predominant biosynthetic route and is found in the majority of organisms capable of pyridoxal phosphate synthesis [2] [18]. This pathway is universally present in all Archaea, where it is the only known route for de novo vitamin B6 synthesis [18]. Among bacteria, it is the dominant pathway in Terrabacteria (Gram-positive organisms) and is also found in various other bacterial groups including Acidobacteria and Chloroflexi [18].

In plants, research with Arabidopsis thaliana has definitively established that vitamin B6 biosynthesis proceeds via the deoxyxylulose 5-phosphate-independent pathway, contrary to previous assumptions [19] [10]. The plant pathway appears to be cytosolic rather than plastidic, and involves functional homologs of both Pdx1 and Pdx2 [19] [10]. Arabidopsis thaliana contains two functional homologs of Pdx1 and a single homolog of Pdx2, with the latter being essential for plant viability [19].

Fungi universally employ the deoxyxylulose 5-phosphate-independent pathway for pyridoxal phosphate biosynthesis [2] [5]. This pathway was actually first discovered in fungi through studies of oxidative stress resistance, where it was found that vitamin B6 functions as a singlet oxygen scavenger [2].

Horizontal gene transfer events have been documented for both pathways, suggesting plasticity in pyridoxal phosphate metabolism evolution [18]. Several bacterial genomes encode genes for both pathways on plasmids, indicating recent acquisition events. For example, Azospirillum species have deoxyxylulose 5-phosphate-dependent pathway genes encoded on plasmids while retaining chromosomal copies of some pathway components [18].

Approximately 10% of analyzed bacterial and archaeal organisms appear to rely entirely on salvage pathways for pyridoxal phosphate acquisition, lacking complete de novo biosynthetic machinery [17] [18]. These organisms must obtain vitamin B6 vitamers from their environment, either through symbiotic relationships or from dietary sources in the case of host-associated species.

Enzymatic Steps in Pyridoxal Phosphate Synthesis

The enzymatic mechanisms underlying pyridoxal phosphate synthesis involve sophisticated chemistry that reflects the complex nature of pyridine ring formation [6] [20] [21]. Each enzyme in both pathways has evolved specific structural features and catalytic mechanisms to facilitate the transformation of simple metabolic precursors into the essential cofactor.

In the deoxyxylulose 5-phosphate-dependent pathway, the enzyme PdxA represents a particularly well-characterized example of the sophisticated chemistry involved [6]. This enzyme catalyzes the oxidative decarboxylation of 4-hydroxy-L-threonine phosphate to 3-amino-2-oxopropyl phosphate, requiring both nicotinamide adenine dinucleotide phosphate and a zinc cofactor [6]. The crystal structure reveals that PdxA forms obligate dimers with the active site positioned at the interface between monomers [6]. The zinc ion is coordinated by three conserved histidine residues and plays crucial roles in substrate binding and catalysis [6].

The mechanism of PdxA involves stepwise oxidative decarboxylation similar to that observed in isocitrate dehydrogenase and isopropylmalate dehydrogenase [6]. The substrate is anchored through interactions with its phosphate group and coordination of the amino and hydroxyl groups by the zinc ion [6]. Two conserved aspartate residues, Asp247 and Asp267, play essential roles in maintaining active site integrity [6].

Pyridoxine 5-phosphate synthase (PdxJ) catalyzes perhaps the most mechanistically complex reaction in pyridoxal phosphate biosynthesis [20] [22] [21]. This enzyme facilitates the ring-closure reaction between deoxyxylulose 5-phosphate and 3-amino-2-oxopropyl phosphate to form the pyridine ring of pyridoxine 5-phosphate [20]. The enzyme adopts a triose phosphate isomerase barrel fold and forms octamers organized as tetramers of active dimers [22] [21].

Structural studies of PdxJ with bound substrates, substrate analogs, and products have revealed a detailed reaction mechanism involving active site closure upon substrate binding [22] [21]. This closure isolates the specificity pocket from the solvent, thereby stabilizing reaction intermediates [22]. The mechanism involves formation of a Schiff base between the substrates, followed by a series of double bond rearrangements, water eliminations, and phosphate eliminations that ultimately lead to pyridine ring formation [20].

The catalytic mechanism of PdxJ involves several key features: first, His45 deprotonates the C3 carbon of the intermediate, initiating double bond rearrangement with the Schiff base acting as an electron sink [20]. Glu72 facilitates water elimination by providing a proton, then deprotonates the remaining hydroxide to initiate further rearrangements that eliminate phosphate [20]. His12 activates water for nucleophilic addition to the newly formed carbon-carbon double bond, causing ring closure [20]. The resulting oxyanion is protonated by His193, and subsequent deprotonations and rearrangements complete the formation of pyridoxine 5-phosphate [20].

In the deoxyxylulose 5-phosphate-independent pathway, the Pdx1 enzyme demonstrates remarkable catalytic versatility [13]. This enzyme must accomplish the chemistry of multiple steps from the alternative pathway in a single active site. Structural studies have identified two phosphate-binding sites within Pdx1, designated P1 and P2 [13]. The P1 site has been confirmed as the ribose 5-phosphate binding site, while mutagenesis studies have demonstrated that the P2 site is essential for glyceraldehyde 3-phosphate binding and catalysis [13].

Site-directed mutagenesis of conserved residues His115 and Arg138 in the P2 site revealed their essential roles in catalysis [13]. While these mutations do not significantly affect chromophoric intermediate formation, they dramatically reduce pyridoxal phosphate formation and increase the Michaelis constant for glyceraldehyde 3-phosphate [13]. This suggests that the P2 site specifically binds the triose sugar and is the location where the final vitamin product, pyridoxal phosphate, is formed [13].

The cooperative behavior observed in Pdx1 is coordinated by a flexible C-terminal region consisting of 24 amino acids [13]. This region acts as a flexible lid that bridges and shields the active site of adjacent subunits [9]. Mutagenesis studies have identified Arg288 as a key residue responsible for coordinating cooperativity [13]. Substitution of this arginine with alanine completely abolishes cooperativity, while substitution with lysine maintains cooperativity but increases the binding constant [13].

Product release from the Pdx1 active site appears to be triggered by the presence of pyridoxal phosphate-dependent enzymes [13]. This suggests a sophisticated mechanism for product channeling that ensures efficient delivery of the cofactor to client enzymes requiring pyridoxal phosphate for their catalytic function.

Regulation of Biosynthesis

The regulation of pyridoxal phosphate biosynthesis involves multiple layers of control that ensure appropriate cofactor levels are maintained in response to cellular demands [23] [24] [25] [26]. These regulatory mechanisms include transcriptional control, post-translational modifications, subcellular compartmentalization, and feedback inhibition by the end product.

Transcriptional regulation of the deoxyxylulose 5-phosphate-independent pathway is primarily mediated by PdxR, a member of the MocR subfamily of GntR-type transcriptional regulators [23] [24] [27] [25]. PdxR proteins are characterized by an amino-terminal helix-turn-helix motif that binds deoxyribonucleic acid and a carboxy-terminal domain homologous to pyridoxal phosphate-dependent enzymes [23]. This regulatory protein functions as a transcriptional activator of the pdxST genes encoding pyridoxal phosphate synthase [24] [25].

Studies in Bacillus clausii have revealed that pyridoxal phosphate acts as an anti-activator by binding to PdxR and inducing conformational changes that modify the protein's deoxyribonucleic acid-binding properties [23]. Spectroscopic measurements demonstrate that pyridoxal phosphate is the only vitamin B6 vitamer that serves as an effector molecule for PdxR [23]. When pyridoxal phosphate binds to PdxR, it changes the protein's deoxyribonucleic acid-binding selectivity, making it preferentially bind to inverted repeat sequences rather than direct repeats [23].

In Corynebacterium glutamicum, deletion of the pdxR gene results in decreased expression of the divergently oriented pdxST genes, confirming its role as a positive regulator [24] [27]. The regulatory mechanism involves binding of PdxR to specific deoxyribonucleic acid motifs with the consensus sequence AAAGTGGW(-/T)CTA, which overlap the promoter sequences of the pdxST genes [24]. Gel shift assays have confirmed the direct interaction between PdxR and these regulatory sequences [24].

Listeria monocytogenes provides another well-characterized example of PdxR-mediated regulation [26]. In this organism, PdxR functions as both a positive regulator of pdxST transcription and a negative autoregulator of its own expression [26]. The regulatory activity is modulated by pyridoxal phosphate, which reduces the DNA-binding affinity of PdxR for the pdxS promoter while enhancing its ability to repress pdxR transcription [26]. Interestingly, certain mutations in the PdxR-binding site can lead to constitutive, vitamin B6-independent expression from the pdxS promoter [26].

Post-translational regulation of pyridoxal phosphate metabolism has been revealed through studies of pyridoxal kinase (PDXK) in human cells [28]. Research has shown that canonical Wnt signaling rapidly leads to accumulation of inactive vitamin B6 by redirecting cytosolic PDXK into lysosomes [28]. PDXK is modified with methyl-arginine Degron (MrDegron), a protein tag that enables lysosomal delivery through microautophagy [28]. This compartmentalization effectively removes the rate-limiting enzyme from the cytosol, reducing pyridoxal phosphate synthesis [28].

The compartmentalization mechanism has particular relevance in cancer biology, where hyperactive lysosomes result in continuous degradation of PDXK and vitamin B6 deficiency [28]. This deficiency promotes proliferation in Wnt-driven colorectal cancer cells, suggesting that pyridoxal phosphate availability is linked to cell cycle control [28]. Pharmacological or genetic disruption of the MrDegron proteolytic pathway can reduce cancer cell survival, highlighting the therapeutic potential of targeting vitamin B6 metabolism [28].

Growth rate-dependent regulation has been documented for the deoxyxylulose 5-phosphate-dependent pathway genes in Escherichia coli [29]. The pdxA, pdxB, and ksgA genes show positive correlation with growth rate, suggesting that pyridoxal phosphate biosynthesis is coordinated with overall cellular metabolism [29]. This regulation likely involves global regulatory networks that sense nutritional status and growth conditions.

Riboswitch-mediated regulation has been demonstrated in engineered systems designed to optimize pyridoxal phosphate levels for biotechnological applications [30]. The thi riboswitch can bind pyridoxal phosphate and form complexes that sequester the ribosome-binding site, thereby downregulating translation of pdxST messenger ribonucleic acid [30]. This metabolite-sensing regulation system provides precise control over pyridoxal phosphate biosynthesis at the translational level [30].

Feedback inhibition represents a fundamental regulatory mechanism where pyridoxal phosphate inhibits its own synthesis [23] [25] [26]. This occurs primarily through the binding of pyridoxal phosphate to regulatory proteins like PdxR, which then modulate gene expression. The specificity of this regulation is remarkable, as only pyridoxal phosphate, and not other vitamin B6 vitamers, effectively functions as the regulatory signal [23].

Alternative Biosynthetic Routes and Serendipitous Pathways

Beyond the two established de novo biosynthetic pathways, research has revealed the existence of alternative and serendipitous routes for pyridoxal phosphate synthesis that highlight the metabolic plasticity and evolutionary adaptability of organisms [31] [32] [33]. These alternative pathways often involve enzyme promiscuity and non-orthologous gene displacement, representing fascinating examples of metabolic innovation.

Serendipitous pathways for pyridoxal phosphate synthesis have been extensively characterized in Escherichia coli strains lacking functional 4-phosphoerythronate dehydrogenase (PdxB) [31] [32] [33]. When the normal deoxyxylulose 5-phosphate-dependent pathway is blocked at this step, overexpression of certain genes can restore pyridoxal phosphate synthesis through alternative routes [31] [32]. Three distinct serendipitous pathways have been identified that allow synthesis of pyridoxal phosphate when one of seven different genes is overexpressed [31] [32].

The most thoroughly characterized serendipitous pathway diverts material from serine biosynthesis and generates an intermediate in the normal pyridoxal phosphate synthesis pathway downstream of the PdxB block [31] [33]. This pathway involves a series of promiscuous enzymatic activities that normally serve other cellular functions [31]. The first step involves dephosphorylation of 3-phosphohydroxypyruvate, catalyzed by YeaB, a predicted NUDIX hydrolase of unknown physiological function [31]. Although the catalytic efficiency is low, overexpression of this enzyme can provide sufficient activity to support growth [31].

The pathway continues with additional steps catalyzed by a broad-specificity enzyme whose normal physiological role is unclear, and a promiscuous activity of an enzyme that typically serves another metabolic function [31] [33]. One step in the pathway may even proceed non-enzymatically, demonstrating the potential for chemical transformations to contribute to metabolic bypass mechanisms [31].

These serendipitous pathways illustrate important principles about metabolic evolution and robustness [31] [33]. Most enzymes possess inefficient promiscuous activities that generally serve no physiological purpose but can be recruited into functional pathways under selective pressure [31]. Mutations that increase expression or enhance the efficiency of these promiscuous activities can elevate flux through alternative pathways to physiologically significant levels [31].

Non-orthologous gene displacement represents another mechanism for generating alternative biosynthetic routes [34]. In some bacteria, enzymes with similar functions but different evolutionary origins can substitute for missing pathway components [34]. For example, certain bacteria that utilize the methylerythritol phosphate pathway lack the canonical deoxyxylulose 5-phosphate reductoisomerase but possess alternative enzymes with deoxyxylulose 5-phosphate reductoisomerase-like activity [34].

These alternative enzymes belong to protein families with different structural characteristics but can catalyze the same biochemical transformation [34]. The scattered taxonomic distribution of these enzyme variants and the occurrence of multiple paralogs in some bacterial strains suggest horizontal gene transfer and lineage-specific gene duplications as mechanisms for metabolic pathway evolution [34].

Underground metabolism provides another conceptual framework for understanding alternative biosynthetic routes [5]. This refers to the network of latent metabolic activities that exist within cells but are normally not utilized under standard growth conditions [5]. These activities can become physiologically relevant when primary pathways are disrupted or when environmental conditions change [5].

The vitamin B6 biosynthetic system exemplifies how underground metabolism can facilitate survival under stress conditions [5]. When primary biosynthetic enzymes are impaired, organisms can recruit alternative enzymatic activities to maintain essential cofactor production [5]. This metabolic flexibility provides robustness against environmental perturbations and may facilitate adaptation to new ecological niches [5].

Recent studies have also identified cases where vitamin B6 biosynthetic pathway genes are encoded on plasmids rather than chromosomes [18]. This suggests that entire biosynthetic capabilities can be transferred between organisms through horizontal gene transfer mechanisms [18]. Such transfer events may allow organisms to rapidly acquire or lose vitamin B6 biosynthetic capacity depending on environmental requirements [18].

The phenomenon of pathway holes, where organisms appear to lack essential biosynthetic enzymes, may also reflect the existence of undiscovered alternative routes [17] [18]. Comparative genomic analyses have identified numerous organisms that seem to lack key enzymes for pyridoxal phosphate synthesis, yet these organisms can synthesize the cofactor [17]. This suggests that either alternative enzymes exist that are not recognized by sequence similarity, or that novel biosynthetic mechanisms remain to be discovered [17].

Understanding alternative biosynthetic routes has practical implications for biotechnology and synthetic biology applications [30]. Engineering organisms with enhanced or modified pyridoxal phosphate biosynthetic capabilities requires knowledge of all possible routes for cofactor synthesis [30]. Alternative pathways may provide more efficient or controllable routes for specific applications [30].

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Drug Indication

Investigated for use/treatment in coronary artery disease.

Pharmacology

Pyridoxal Phosphate is the active form of vitamin B6 and a coenzyme for many pyridoxal phosphate (PLP)-dependent enzymes. PLP is involved in numerous enzymatic transamination, decarboxylation and deamination reactions; it is necessary for the synthesis of amino acids and amino acid metabolites, and for the synthesis and/or catabolism of certain neurotransmitters, including the conversion of glutamate into gamma-aminobutyric acid (GABA) and levodopa into dopamine. PLP can be used as a dietary supplement in cases of vitamin B6 deficiency. Reduced levels of PLP in the brain can cause neurological dysfunction.

MeSH Pharmacological Classification

ATC Code

A11 - Vitamins

A11H - Other plain vitamin preparations

A11HA - Other plain vitamin preparations

A11HA06 - Pyridoxal phosphate

Mechanism of Action

MC-1 is a biologically active natural product which can be regarded as a chemical entity that has been evolutionarily selected and validated for binding to particular protein domains. Thus, its underlying structural architecture, or scaffold, has already been biologically established as safe and active, providing a powerful guiding principle for novel drug and library development.

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Xu C, Liao L, He Y, Wu R, Li S, Yang Y. Determination of copper (II) in foodstuffs based on its quenching effect on the fluorescence of N,N'-bis(pyridoxal phosphate)-o-phenylenediamine. Spectrochim Acta A Mol Biomol Spectrosc. 2015;149:662-6. doi: 10.1016/j.saa.2015.04.103. PubMed PMID: 25985131.

3: Smith AM, Brown WC, Harms E, Smith JL. Crystal structures capture three states in the catalytic cycle of a pyridoxal phosphate (PLP) synthase. J Biol Chem. 2015 Feb 27;290(9):5226-39. doi: 10.1074/jbc.M114.626382. PubMed PMID: 25568319; PubMed Central PMCID: PMC4342443.

4: Menon BR, Fisher K, Rigby SE, Scrutton NS, Leys D. A conformational sampling model for radical catalysis in pyridoxal phosphate- and cobalamin-dependent enzymes. J Biol Chem. 2014 Dec 5;289(49):34161-74. doi: 10.1074/jbc.M114.590471. PubMed PMID: 25213862; PubMed Central PMCID: PMC4256349.

5: Goyal M, Fequiere PR, McGrath TM, Hyland K. Seizures with decreased levels of pyridoxal phosphate in cerebrospinal fluid. Pediatr Neurol. 2013 Mar;48(3):227-31. doi: 10.1016/j.pediatrneurol.2012.11.006. PubMed PMID: 23419474.

6: Nodwell MB, Koch MF, Alte F, Schneider S, Sieber SA. A subfamily of bacterial ribokinases utilizes a hemithioacetal for pyridoxal phosphate salvage. J Am Chem Soc. 2014 Apr 2;136(13):4992-9. doi: 10.1021/ja411785r. PubMed PMID: 24601602.

7: Schnell R, Sriram D, Schneider G. Pyridoxal-phosphate dependent mycobacterial cysteine synthases: Structure, mechanism and potential as drug targets. Biochim Biophys Acta. 2015 Sep;1854(9):1175-83. doi: 10.1016/j.bbapap.2014.11.010. Review. PubMed PMID: 25484279.

8: di Salvo ML, Nogués I, Parroni A, Tramonti A, Milano T, Pascarella S, Contestabile R. On the mechanism of Escherichia coli pyridoxal kinase inhibition by pyridoxal and pyridoxal 5'-phosphate. Biochim Biophys Acta. 2015 Sep;1854(9):1160-6. doi: 10.1016/j.bbapap.2015.01.013. PubMed PMID: 25655354.

9: Du YL, Singh R, Alkhalaf LM, Kuatsjah E, He HY, Eltis LD, Ryan KS. A pyridoxal phosphate-dependent enzyme that oxidizes an unactivated carbon-carbon bond. Nat Chem Biol. 2016 Mar;12(3):194-9. doi: 10.1038/nchembio.2009. PubMed PMID: 26807714.

10: Mukherjee T, Hanes J, Tews I, Ealick SE, Begley TP. Pyridoxal phosphate: biosynthesis and catabolism. Biochim Biophys Acta. 2011 Nov;1814(11):1585-96. doi: 10.1016/j.bbapap.2011.06.018. Review. PubMed PMID: 21767669.

11: Carter TC, Pangilinan F, Molloy AM, Fan R, Wang Y, Shane B, Gibney ER, Midttun Ø, Ueland PM, Cropp CD, Kim Y, Wilson AF, Bailey-Wilson JE, Brody LC, Mills JL. Common Variants at Putative Regulatory Sites of the Tissue Nonspecific Alkaline Phosphatase Gene Influence Circulating Pyridoxal 5'-Phosphate Concentration in Healthy Adults. J Nutr. 2015 Jul;145(7):1386-93. doi: 10.3945/jn.114.208769. PubMed PMID: 25972531; PubMed Central PMCID: PMC4478949.

12: Jochmann N, Götker S, Tauch A. Positive transcriptional control of the pyridoxal phosphate biosynthesis genes pdxST by the MocR-type regulator PdxR of Corynebacterium glutamicum ATCC 13032. Microbiology. 2011 Jan;157(Pt 1):77-88. doi: 10.1099/mic.0.044818-0. PubMed PMID: 20847010.

13: Kobayashi D, Yoshimura T, Johno A, Ishikawa M, Sasaki K, Wada K. Decrease in pyridoxal-5'-phosphate concentration and increase in pyridoxal concentration in rat plasma by 4'-O-methylpyridoxine administration. Nutr Res. 2015 Jul;35(7):637-42. doi: 10.1016/j.nutres.2015.05.015. PubMed PMID: 26092494.

14: Lai RY, Huang S, Fenwick MK, Hazra A, Zhang Y, Rajashankar K, Philmus B, Kinsland C, Sanders JM, Ealick SE, Begley TP. Thiamin pyrimidine biosynthesis in Candida albicans : a remarkable reaction between histidine and pyridoxal phosphate. J Am Chem Soc. 2012 Jun 6;134(22):9157-9. doi: 10.1021/ja302474a. PubMed PMID: 22568620; PubMed Central PMCID: PMC3415583.

15: Huang S, Yao L, Zhang J, Huang L. Direct and indirect effects of RNA interference against pyridoxal kinase and pyridoxine 5'-phosphate oxidase genes in Bombyx mori. Gene. 2016 Aug 1;587(1):48-52. doi: 10.1016/j.gene.2016.04.035. PubMed PMID: 27106120.

16: Nooij LS, van Eyck J, Klip H, van de Leur JJ, Bosma JP. The reliability of methionine challenge test is not affected by a deficiency in pyridoxal phosphate, folic acid, or cobalamin. Hypertens Pregnancy. 2011;30(1):11-7. doi: 10.3109/10641955.2010.484078. PubMed PMID: 20818966.

17: Knobloch G, Jabari N, Stadlbauer S, Schindelin H, Köhn M, Gohla A. Synthesis of hydrolysis-resistant pyridoxal 5'-phosphate analogs and their biochemical and X-ray crystallographic characterization with the pyridoxal phosphatase chronophin. Bioorg Med Chem. 2015 Jun 15;23(12):2819-27. doi: 10.1016/j.bmc.2015.02.049. PubMed PMID: 25783190.

18: Miles EW. The tryptophan synthase α2β2 complex: a model for substrate channeling, allosteric communication, and pyridoxal phosphate catalysis. J Biol Chem. 2013 Apr 5;288(14):10084-91. doi: 10.1074/jbc.X113.463331. PubMed PMID: 23426371; PubMed Central PMCID: PMC3617248.

19: Adelufosi AO, Abayomi O, Ojo TM. Pyridoxal 5 phosphate for neuroleptic-induced tardive dyskinesia. Cochrane Database Syst Rev. 2015 Apr 13;(4):CD010501. doi: 10.1002/14651858.CD010501.pub2. Review. PubMed PMID: 25866243.

20: Vasilaki AT, McMillan DC, Kinsella J, Duncan A, O'Reilly DS, Talwar D. Relation between pyridoxal and pyridoxal phosphate concentrations in plasma, red cells, and white cells in patients with critical illness. Am J Clin Nutr. 2008 Jul;88(1):140-6. PubMed PMID: 18614734.